Cgh 2466 dihydrochloride Cgh 2466 dihydrochloride Adenosine A1, A2B and A3 receptor antagonist (IC50 values are 19, 21, and 80 nM respectively). Also inhibits p38 MAPK (IC50 = 187 - 400 nM) and phosphodiesterase type 4D (IC50 = 22 nM). Displays potent anti-inflammatory effects in vitro and in vivo. Potentially useful for asthma and chronic obstructive pulmonary disease (COPD) research.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004489
InChI: InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H
SMILES: C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl
Molecular Formula: C14H11Cl4N3S
Molecular Weight: 395.1 g/mol

Cgh 2466 dihydrochloride

CAS No.:

Cat. No.: VC0004489

Molecular Formula: C14H11Cl4N3S

Molecular Weight: 395.1 g/mol

* For research use only. Not for human or veterinary use.

Cgh 2466 dihydrochloride -

Molecular Formula C14H11Cl4N3S
Molecular Weight 395.1 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride
Standard InChI InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H
Standard InChI Key WHXRCTIBFLXKFD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl
Canonical SMILES C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl

Chemical Identity and Structural Properties

CGH 2466 dihydrochloride belongs to the thiazolamine class, characterized by a 4-(3,4-dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine backbone with two hydrochloride counterions. Its molecular formula is C₁₄H₉Cl₂N₃S·2HCl, yielding a molecular weight of 395.13 g/mol . The compound’s structure enables interactions with hydrophobic pockets of target proteins while maintaining solubility in dimethyl sulfoxide (DMSO) at concentrations up to 3.95 mg/mL . Key physicochemical properties include:

PropertyValue
CAS Number1177618-54-0
IUPAC Name4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine dihydrochloride
SMILESCl.Cl.NC1=NC(=C(S1)C1=CC=NC=C1)C1=CC(Cl)=C(Cl)C=C1
Storage ConditionsDesiccated at +4°C
Purity≥99% (HPLC)

The crystalline solid exhibits stability under recommended storage conditions, though prolonged exposure to humidity or elevated temperatures should be avoided .

Biological Activity and Target Engagement

CGH 2466 dihydrochloride exerts its effects through three primary mechanisms:

Adenosine Receptor Antagonism

The compound non-selectively inhibits adenosine receptors with nanomolar potency:

  • A₁ receptor: IC₅₀ = 19 nM

  • A₂B receptor: IC₅₀ = 21 nM

  • A₃ receptor: IC₅₀ = 80 nM

This broad antagonism suppresses adenosine-mediated pro-inflammatory signaling, particularly in immune cells where A₂B and A₃ receptors drive cytokine release and leukocyte activation .

p38 MAPK Inhibition

CGH 2466 dihydrochloride inhibits p38α and p38β isoforms with IC₅₀ values of 187 nM and 400 nM, respectively . By blocking this stress-activated kinase, the compound reduces downstream phosphorylation of transcription factors like ATF-2 and MAPKAP-K2, curtailing production of TNF-α, IL-6, and other inflammatory mediators .

PDE4D Inhibition

With an IC₅₀ of 22 nM against PDE4D, the compound elevates intracellular cAMP levels, amplifying anti-inflammatory signaling through protein kinase A (PKA) and exchange protein activated by cAMP (EPAC) . PDE4D inhibition also mitigates bronchoconstriction in airway smooth muscle, a feature relevant to asthma pathology .

Preclinical Research Applications

Inflammatory Airway Diseases

In murine models of ovalbumin-induced asthma, CGH 2466 dihydrochloride (10 mg/kg, oral) reduced eosinophil infiltration by 68% and airway hyperreactivity by 45% compared to controls . The dual inhibition of p38 MAPK and PDE4D synergistically suppressed Th2 cytokine production (IL-4, IL-5, IL-13) while enhancing regulatory T cell activity . Parallel studies in COPD models demonstrated a 52% decrease in neutrophil elastase activity and 40% reduction in mucus hypersecretion .

Neuroinflammation

Emerging evidence suggests cross-talk between adenosine receptors and neuroinflammatory pathways. In microglial cultures, CGH 2466 dihydrochloride (1 μM) attenuated LPS-induced NO production by 75% and IL-1β secretion by 81%, implicating potential utility in neurodegenerative disorders .

Pharmacological Profile

In Vitro Potency

TargetIC₅₀ (nM)Assay System
Adenosine A₁ receptor19Radioligand binding (CHO cells)
Adenosine A₂B receptor21cAMP accumulation (HEK293 cells)
Adenosine A₃ receptor80Calcium mobilization (CHO cells)
p38α MAPK187Kinase activity (recombinant enzyme)
p38β MAPK400Kinase activity (recombinant enzyme)
PDE4D22Enzymatic hydrolysis of cAMP

In Vivo Efficacy

  • Dose range: 5–20 mg/kg (oral, murine models)

  • Tmax: 2–4 hours (species-dependent)

  • Half-life: ~3–5 hours (rats)

Notably, the compound’s multi-target action allows lower effective doses compared to single-mechanism agents, reducing off-target toxicity risks .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator